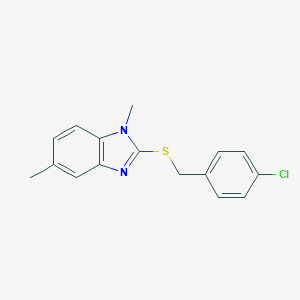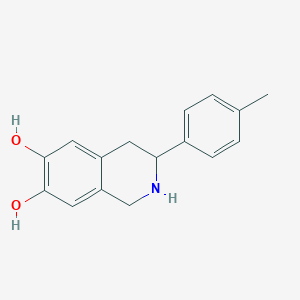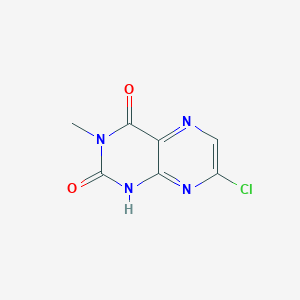![molecular formula C21H20N4O6S B246473 3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246473.png)
3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound with potential applications in scientific research. It is a pyrazolopyrimidine derivative that has been shown to exhibit promising pharmacological properties, including anticancer and anti-inflammatory effects.
作用机制
The mechanism of action of 3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of various signaling pathways involved in cancer cell proliferation and inflammation. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It also inhibits the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits cell cycle progression by downregulating cyclin D1 and upregulating p21. In addition, it has been shown to have anti-angiogenic effects by inhibiting the VEGF pathway.
实验室实验的优点和局限性
One advantage of using 3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one in lab experiments is its potential as a novel anticancer and anti-inflammatory agent. It has been shown to have promising pharmacological properties and could be a potential candidate for drug development. However, one limitation is that further studies are needed to fully understand its pharmacokinetics and toxicity profile.
未来方向
There are several future directions for research on 3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one. One direction is to further investigate its potential as a novel anticancer and anti-inflammatory agent. This could involve studying its mechanism of action in more detail and conducting preclinical studies to evaluate its efficacy and safety. Another direction is to explore its potential as a molecular probe for studying signaling pathways involved in cancer and inflammation. This could involve synthesizing derivatives of the compound with fluorescent or biotin tags for use in imaging or affinity purification experiments.
合成方法
The synthesis of 3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one involves the reaction of 3,4,5-trimethoxybenzaldehyde, ethyl acetoacetate, and 3-aminobenzenesulfonamide in the presence of a catalytic amount of piperidine. The reaction proceeds via a Knoevenagel condensation followed by cyclization to form the pyrazolopyrimidine ring system. The final product is obtained after purification by column chromatography.
科学研究应用
3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one has been shown to exhibit promising pharmacological properties, including anticancer and anti-inflammatory effects. It has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
分子式 |
C21H20N4O6S |
|---|---|
分子量 |
456.5 g/mol |
IUPAC 名称 |
3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H20N4O6S/c1-29-14-10-12(11-15(30-2)17(14)31-3)18-22-19-16(20(26)23-18)21(32(4,27)28)24-25(19)13-8-6-5-7-9-13/h5-11,24H,1-4H3 |
InChI 键 |
UVFSKPOENHTWCY-UHFFFAOYSA-N |
手性 SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=O)C3=C(NN(C3=N2)C4=CC=CC=C4)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![10-(2-Chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B246392.png)

![2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246398.png)



![7-Hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B246405.png)
![Ethyl 7-amino-3-carbamoyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B246406.png)
![6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2,4(3H)-dione](/img/structure/B246409.png)

![4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate](/img/structure/B246420.png)

![[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B246432.png)